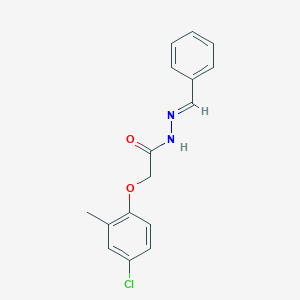
2-Benzoyl-4-tert-butylbenzoic acid
Vue d'ensemble
Description
2-Benzoyl-4-tert-butylbenzoic acid, also known as BBA, is a highly researched compound in the field of organic chemistry. It is a white crystalline solid, which is commonly used as a starting material for the synthesis of various organic compounds. BBA has several applications in scientific research, particularly in the field of drug discovery.
Mécanisme D'action
The exact mechanism of action of 2-Benzoyl-4-tert-butylbenzoic acid is not fully understood. However, it has been suggested that 2-Benzoyl-4-tert-butylbenzoic acid may inhibit the activity of certain enzymes or proteins involved in cellular signaling pathways. This may lead to the suppression of tumor growth or the reduction of inflammation.
Biochemical and Physiological Effects:
2-Benzoyl-4-tert-butylbenzoic acid has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and to reduce the expression of certain genes involved in inflammation. 2-Benzoyl-4-tert-butylbenzoic acid has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Benzoyl-4-tert-butylbenzoic acid is its high purity, which makes it a reliable starting material for the synthesis of other organic compounds. However, 2-Benzoyl-4-tert-butylbenzoic acid has some limitations in lab experiments. It is highly sensitive to air and moisture, which can cause it to degrade quickly. Additionally, 2-Benzoyl-4-tert-butylbenzoic acid is relatively expensive, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research of 2-Benzoyl-4-tert-butylbenzoic acid. One potential area of focus is the development of new anti-cancer drugs based on the structure of 2-Benzoyl-4-tert-butylbenzoic acid. Another area of interest is the investigation of the mechanism of action of 2-Benzoyl-4-tert-butylbenzoic acid, which could provide insights into the development of new therapies for a range of diseases. Additionally, the synthesis of new derivatives of 2-Benzoyl-4-tert-butylbenzoic acid could lead to the discovery of new compounds with novel biological activities.
Applications De Recherche Scientifique
2-Benzoyl-4-tert-butylbenzoic acid has been extensively studied for its potential use in the development of new drugs. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. 2-Benzoyl-4-tert-butylbenzoic acid has been shown to inhibit the growth of several cancer cell lines, making it a promising candidate for the development of anti-cancer drugs.
Propriétés
Formule moléculaire |
C18H18O3 |
|---|---|
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
2-benzoyl-4-tert-butylbenzoic acid |
InChI |
InChI=1S/C18H18O3/c1-18(2,3)13-9-10-14(17(20)21)15(11-13)16(19)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,20,21) |
Clé InChI |
YOQDGPBVHQXIMR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(=O)O)C(=O)C2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)C(=O)O)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B230190.png)
![N-benzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B230192.png)
![N-[(4-isopropylphenyl)sulfonyl]valine](/img/structure/B230194.png)
![1-[(4-Iodophenyl)sulfonyl]proline](/img/structure/B230198.png)

![2-(4-chloro-2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230203.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(4-chloro-2-methylphenoxy)acetyl]acetohydrazide](/img/structure/B230206.png)

![N'-[4-(dimethylamino)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B230210.png)
![1-benzylbenzo[cd]indol-2(1H)-one](/img/structure/B230214.png)
![1-allylbenzo[cd]indol-2(1H)-one](/img/structure/B230215.png)


